molecular formula C14H18O4 B2483109 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid CAS No. 92864-99-8

3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No.: B2483109
CAS No.: 92864-99-8
M. Wt: 250.294
InChI Key: VCAZQPBYIAVQMQ-SOFGYWHQSA-N
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Description

3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by a phenylpropenoic acid backbone substituted with ethoxy (-OCH₂CH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. This compound belongs to a broader class of phenylprop-2-enoic acids, which are widely studied for their pharmacological, industrial, and biochemical applications. Its structure imparts unique physicochemical properties, influencing solubility, reactivity, and biological activity compared to simpler analogs like caffeic or ferulic acid .

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAZQPBYIAVQMQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-propoxybenzaldehyde and malonic acid.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and malonic acid in the presence of a base, such as pyridine or piperidine, to form the corresponding cinnamic acid derivative.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The ethoxy and propoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

Synthetic Routes

Several synthetic methods have been developed for producing 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, including:

  • Esterification Reactions : Involves the reaction of prop-2-enoic acid with appropriate alcohols.
  • Alkylation Processes : Utilizes alkyl halides to introduce ethoxy and propoxy groups onto the aromatic ring.
  • Condensation Reactions : Combines phenolic compounds with α,β-unsaturated acids to form the desired structure.

These methods allow for the customization of the compound's properties for specific applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antioxidant Properties

Studies have shown that this compound possesses significant free radical scavenging capabilities. For instance, in vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) demonstrated its ability to reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In animal models, particularly those induced with carrageenan, administration of this compound resulted in reduced paw edema. This suggests its potential as a therapeutic agent for inflammatory conditions.

Anticancer Potential

Preliminary studies indicate that this compound may inhibit cancer cell proliferation across various cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis, warranting further investigation into its anticancer properties.

Case Studies

  • Antioxidant Activity Study :
    • Objective : To evaluate free radical scavenging activity.
    • Method : DPPH assay.
    • Results : Significant reduction in DPPH radicals was observed, indicating strong antioxidant potential.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects in vivo.
    • Method : Carrageenan-induced paw edema model in rats.
    • Results : The compound significantly reduced edema compared to control groups, suggesting therapeutic potential for inflammatory diseases.
  • Anticancer Research :
    • Objective : To investigate the effects on cancer cell lines.
    • Method : In vitro proliferation assays on various cancer types.
    • Results : Effective inhibition of cell growth was noted at micromolar concentrations, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The substituents on the phenyl ring and the propenoic acid chain define key differences among analogs. Below is a comparative analysis:

Compound Name Substituents (Phenyl Ring Positions) Molecular Formula Molecular Weight (g/mol) Key References
3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid 3-ethoxy, 4-propoxy C₁₄H₁₈O₄ 250.29
Ferulic acid 3-methoxy, 4-hydroxy C₁₀H₁₀O₄ 194.18
Sinapic acid 3,5-dimethoxy, 4-hydroxy C₁₁H₁₂O₅ 224.21
Caffeic acid 3,4-dihydroxy C₉H₈O₄ 180.16
(E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid 3-chloro, 4-methoxy, 5-ethoxy C₁₂H₁₃ClO₄ 256.68

Key Observations :

  • Halogenated derivatives (e.g., chloro substituents in ) may increase biological activity but reduce solubility.

Physicochemical Properties

Substituents significantly impact solubility, pKa, and stability:

Compound Solubility (Water) pKa (Predicted) LogP (Predicted) Thermal Stability
This compound Low ~4.5 2.8 Moderate
Ferulic acid Moderate 4.53 1.5 High
Sinapic acid Low 4.3 2.1 Moderate
Caffeic acid High 4.2 0.9 Low

Notes:

  • Ethoxy and propoxy groups reduce water solubility due to increased hydrophobicity .
  • Higher pKa values correlate with weaker acidity, affecting ionization and bioavailability .

Biological Activity

3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound that has garnered attention for its potential biological activities. This compound features an ethoxy group and a propoxy group attached to a phenyl ring, along with a prop-2-enoic acid moiety, which contributes to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

The molecular formula of this compound is C15H20O3, with a molecular weight of approximately 250.29 g/mol. The presence of a double bond in the prop-2-enoic acid part of the molecule allows it to undergo typical alkene reactions, influencing its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter cellular processes.
  • Receptor Binding : It can interact with cellular receptors, modulating signal transduction pathways.
  • Gene Expression Modulation : The compound may influence the expression of genes related to inflammation and cell proliferation.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation, which is critical in treating chronic inflammatory diseases.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Lowndes et al. (2020)Investigated the structure-activity relationship of phenolic compounds, noting that modifications to the phenyl ring significantly affect biological activity, including enzyme inhibition and receptor interaction .
Pendergrass et al. (2021)Developed assays for screening compounds targeting bacterial virulence factors, suggesting that similar compounds could inhibit pathogenic mechanisms in Gram-negative bacteria .
Recent Screening StudiesIdentified novel ligands that interact with chemokine receptors, highlighting the importance of structural features in modulating biological responses .

Applications in Medicine and Industry

The unique structure of this compound positions it as a promising candidate for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial and anti-inflammatory agent makes it suitable for drug development targeting infections and inflammatory diseases.
  • Material Science : The compound can be utilized as a building block in the synthesis of specialty chemicals and materials with specific properties due to its reactivity.

Q & A

Q. What are the recommended methodologies for synthesizing 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

A common approach involves the condensation of substituted benzaldehydes with malonic acid derivatives under basic conditions. For example, structurally similar compounds like (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid are synthesized via Claisen-Schmidt condensation using 3,4-diethoxybenzaldehyde and malonic acid, achieving yields >70% at 80–100°C under reflux . Adjusting reaction time, temperature, and base concentration (e.g., pyridine or piperidine) can optimize yield and purity. Characterization via HPLC or NMR is critical to confirm regioselectivity and avoid byproducts like cis-isomers.

Q. How can crystallographic techniques resolve the molecular structure and hydrogen-bonding networks of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 with SHELX integration is essential for precise structural determination. For example, hydrogen-bonding patterns in similar cinnamic acid derivatives (e.g., 4-hydroxycinnamic acid) reveal dimeric arrangements via O–H···O interactions, stabilized by π-π stacking . Preferential orientation of ethoxy and propoxy groups can be analyzed using ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

Q. What analytical techniques are critical for purity assessment and functional group identification?

  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted aldehyde or decarboxylated byproducts).
  • FT-IR : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C ether stretches at 1200–1250 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns regiochemistry of ethoxy and propoxy substituents. For example, methine protons in the propenoic acid moiety typically appear as doublets at δ 6.2–7.0 ppm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict electrophilic/nucleophilic sites. For instance, the electron-withdrawing effect of the propenoic acid group in similar compounds reduces HOMO energy, enhancing stability against oxidation . Molecular docking (AutoDock Vina) can simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging structural analogs (e.g., 3-(thiazolyl)prop-2-enoic acids ) to infer bioactivity.

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

Contradictions between experimental and theoretical NMR shifts may arise from solvent effects or dynamic processes. Strategies include:

  • Solvent Correction : Use CDCl₃ vs. DMSO-d₶ to assess hydrogen bonding impacts.
  • Dynamic NMR : Detect rotameric equilibria (e.g., ethoxy group rotation) at variable temperatures.
  • Cross-Validation : Compare with crystallographic data (e.g., bond lengths/angles from SHELXL refinements ).

Q. How does substituent positioning (ethoxy vs. propoxy) influence solid-state packing and solubility?

The bulkier propoxy group at the 4-position may disrupt crystal symmetry, reducing melting points compared to smaller substituents (e.g., methoxy). For example, 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid forms tighter hydrogen-bonded networks , whereas longer alkoxy chains increase hydrophobicity, requiring polar aprotic solvents (DMF, DMSO) for dissolution .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Decarboxylation and isomerization (E/Z) are common issues. Mitigation strategies include:

  • Low-Temperature Reactions : Minimize thermal degradation.
  • Catalytic Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantioselective synthesis.
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress to optimize quenching times .

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